Val-Ala

Descripción general

Descripción

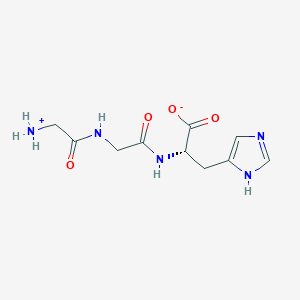

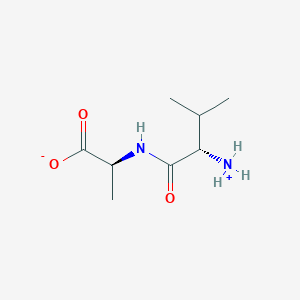

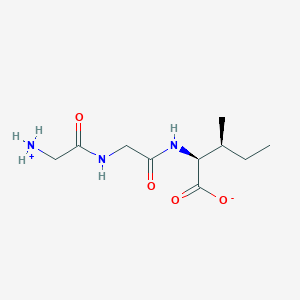

Val-Ala is a useful research compound. Its molecular formula is C8H16N2O3 and its molecular weight is 188.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Manganese Superoxide Dismutase (MnSOD) Activity : A genetic dimorphism in the mitochondrial targeting sequence of MnSOD, which incorporates either alanine (Ala) or valine (Val), has been shown to modulate MnSOD activity. The Ala variant results in higher levels of mature exogenous protein and MnSOD activity than the Val variant. This has implications in cellular oxidative stress response and mitochondrial function (Sutton et al., 2005).

Susceptibility to Alcoholic Cirrhosis and Hepatocellular Carcinoma : The presence of at least one Ala MnSOD allele has been associated with an increased risk of developing cirrhosis in French alcoholics and higher rates of hepatocellular carcinoma development and death in cirrhotic patients (Nahon et al., 2005).

Impact on Membrane Proteins : Val-Ala mutations within the transmembrane segment of a single-spanning membrane protein, the major coat protein of bacteriophage M13, have been shown to impact the stabilization of membrane-embedded helical dimeric structures. These findings highlight the role of intramembranous valine residues in membrane anchoring and protein-protein interactions in membrane proteins (Deber et al., 1993).

Association with Cancer Risk : A common Ala/Val variant in the methylenetetrahydrofolate reductase (MTHFR) gene, affecting folate metabolism and DNA methylation, has been associated with increased cancer mortality and risk among elderly men (Heijmans et al., 2003).

Exercise Efficiency and Metabolic Rate : The Val/Ala-55 polymorphism of the uncoupling protein 2 gene has been linked to differences in exercise efficiency and metabolic rate, suggesting genetic variations in uncoupling proteins may influence energy expenditure (Buemann et al., 2001).

PARP1 Val762Ala Polymorphism and Cancer Susceptibility : The PARP1 Val762Ala polymorphism has been studied for its association with cancer susceptibility, with evidence suggesting a potential impact within specific cancer types and ethnic groups (Hua et al., 2014).

Chemotherapy Efficacy in Breast Cancer : The Val16Ala polymorphism in SOD2 has been shown to affect breast cancer survival of patients receiving chemotherapy, particularly cyclophosphamide-containing regimens, highlighting its potential role in modulating drug efficacy (Glynn et al., 2009).

Influence on Diabetes and Diabetic Nephropathy : The Val16Ala polymorphism of MnSOD has been studied in the context of diabetes and diabetic nephropathy, with findings suggesting a relationship between this polymorphism and these conditions (Nomiyama et al., 2003).

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-azaniumyl-3-methylbutanoyl]amino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-4(2)6(9)7(11)10-5(3)8(12)13/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRXSKHRSXRCFC-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)[O-])NC(=O)[C@H](C(C)C)[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

27493-61-4 | |

| Record name | Valylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

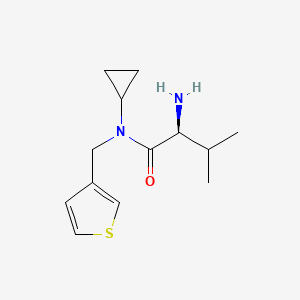

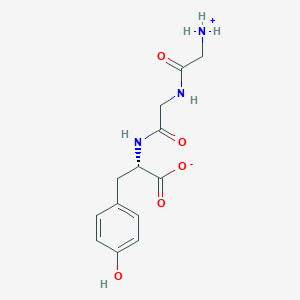

![(2S)-2-[[(2S)-2-azaniumyl-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B7865092.png)

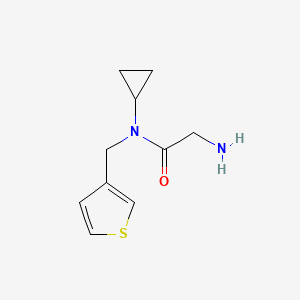

![(2S)-2-[[(2S)-2-azaniumyl-3-phenylpropanoyl]amino]-3-methylbutanoate](/img/structure/B7865114.png)

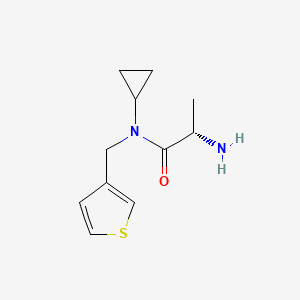

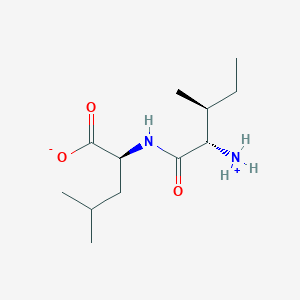

![(2S,3S)-2-[[(2S)-2-azaniumyl-3-methylbutanoyl]amino]-3-methylpentanoate](/img/structure/B7865134.png)

![(2S)-2-[[(2S)-2-azaniumyl-3-(1H-indol-3-yl)propanoyl]amino]propanoate](/img/structure/B7865147.png)